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Compound of Interest

Compound Name: Benzene, (pentylthio)-

CAS No.: 1129-70-0

Cat. No.: B074880 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Phenyl Pentyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract
Phenyl pentyl sulfide is a thioether with applications in organic synthesis and materials science.

A thorough understanding of its spectroscopic characteristics is paramount for its identification,

purification, and the elucidation of its role in various chemical processes. This guide provides a

detailed analysis of the expected spectroscopic data for phenyl pentyl sulfide, including ¹H

NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental

spectra for this specific molecule are not widely published, this document leverages data from

analogous compounds and fundamental spectroscopic principles to provide a robust predictive

framework. Detailed experimental protocols for acquiring this data are also presented, offering

a comprehensive resource for researchers.

Introduction: The Chemical Identity of Phenyl Pentyl
Sulfide
Phenyl pentyl sulfide, with the chemical formula C₁₁H₁₆S, belongs to the family of alkyl aryl

sulfides. Its structure consists of a phenyl group and a pentyl group linked by a sulfur atom.

This seemingly simple molecule possesses a rich spectroscopic fingerprint that is crucial for its

unambiguous identification and characterization. Understanding these spectral features is
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essential for researchers working with this compound, ensuring purity and confirming its

structure in synthetic endeavors.

Physical and Chemical Properties:

Property Value

CAS Number 1129-70-0[1]

Molecular Formula C₁₁H₁₆S[1]

Molecular Weight 180.31 g/mol [1]

Boiling Point 260.2 °C at 760 mmHg[1]

Density 0.96 g/cm³[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information

about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of phenyl pentyl sulfide is expected to show distinct signals for the

aromatic protons of the phenyl group and the aliphatic protons of the pentyl chain. The

chemical shifts are influenced by the electron-withdrawing nature of the sulfur atom and the

aromatic ring current.

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 2.90 Triplet 2H α-CH₂ (S-CH₂)

~ 1.65 Multiplet 2H β-CH₂

~ 1.35 Multiplet 2H γ-CH₂

~ 1.30 Multiplet 2H δ-CH₂

~ 0.90 Triplet 3H ε-CH₃

Causality behind Predictions: The aromatic protons are expected to resonate in the typical

downfield region of 7.20-7.40 ppm due to the deshielding effect of the benzene ring. The

protons on the α-carbon (S-CH₂) are directly attached to the sulfur atom, which causes a

downfield shift to around 2.90 ppm. The remaining methylene groups of the pentyl chain will

appear as a series of multiplets further upfield, with the terminal methyl group appearing as a

triplet around 0.90 ppm. The splitting patterns (multiplicity) are predicted based on the n+1 rule,

where 'n' is the number of adjacent non-equivalent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Predicted ¹³C NMR Data (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~ 136.0 Quaternary aromatic carbon (C-S)

~ 129.0 ortho & meta aromatic carbons

~ 126.0 para aromatic carbon

~ 35.0 α-CH₂ (S-CH₂)

~ 31.0 β-CH₂

~ 29.0 γ-CH₂

~ 22.0 δ-CH₂

~ 14.0 ε-CH₃

Causality behind Predictions: The chemical shifts in ¹³C NMR are influenced by the

electronegativity of neighboring atoms and hybridization. The quaternary carbon attached to

the sulfur will be the most downfield of the aromatic signals. The other aromatic carbons will

appear in the typical range of 125-130 ppm. For the pentyl chain, the α-carbon is deshielded by

the sulfur atom, resulting in a downfield shift. The chemical shifts of the other aliphatic carbons

will decrease as their distance from the sulfur atom increases.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of phenyl pentyl sulfide in about 0.6

mL of a deuterated solvent (e.g., CDCl₃).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Use a standard pulse sequence (e.g., a 30° or 90° pulse).
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all

carbon signals.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Molecular
Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration

~ 3060 Medium Aromatic C-H stretch

~ 2955, 2870 Strong Aliphatic C-H stretch

~ 1580, 1480 Medium-Strong Aromatic C=C stretch

~ 1465 Medium CH₂ bend

~ 1090 Medium Phenyl-S stretch[2]

~ 740, 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Causality behind Predictions: The aromatic C-H stretching vibrations are typically observed

above 3000 cm⁻¹. The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H

stretching in the pentyl group. The sharp peaks in the 1480-1580 cm⁻¹ region are due to the

C=C stretching vibrations within the benzene ring. The phenyl-sulfide bond is expected to show
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an absorption around 1090 cm⁻¹.[2] The strong bands in the fingerprint region (below 1000

cm⁻¹) are characteristic of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction using the spectrum of the pure solvent or

salt plates.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the

determination of the molecular weight and the elucidation of the molecular structure through

fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI):
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m/z Relative Intensity Assignment

180 High Molecular ion [M]⁺

109 High
[C₆H₅S]⁺ (thiophenol radical

cation)

77 Medium [C₆H₅]⁺ (phenyl cation)

71 Medium [C₅H₁₁]⁺ (pentyl cation)

43 High
[C₃H₇]⁺ (propyl cation - from

pentyl fragmentation)

Causality behind Predictions: The molecular ion peak at m/z 180 corresponds to the molecular

weight of phenyl pentyl sulfide. A common fragmentation pathway for alkyl aryl sulfides is the

cleavage of the C-S bond, leading to the formation of a stable thiophenol radical cation at m/z

109 and a pentyl cation at m/z 71. Further fragmentation of the pentyl chain would lead to

smaller alkyl fragments, such as the propyl cation at m/z 43. The phenyl cation at m/z 77 is also

a common fragment.

Experimental Protocol for MS Data Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Synthesis and Characterization Workflow
The synthesis of phenyl pentyl sulfide can be achieved through a nucleophilic substitution

reaction between thiophenol and a pentyl halide (e.g., 1-bromopentane) in the presence of a

base.[3]
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Caption: General workflow for the synthesis and characterization of phenyl pentyl sulfide.

Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for phenyl

pentyl sulfide. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra,

researchers can confidently identify and characterize this compound. The provided

experimental protocols offer a practical framework for obtaining high-quality spectroscopic data.

This knowledge is fundamental for any research or development activities involving phenyl

pentyl sulfide, ensuring the integrity and success of scientific investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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